molecular formula C16H9F2NO B1453127 4-(2,3-Difluorobenzoyl)isoquinoline CAS No. 1187166-70-6

4-(2,3-Difluorobenzoyl)isoquinoline

Cat. No. B1453127
CAS RN: 1187166-70-6
M. Wt: 269.24 g/mol
InChI Key: JODGXSJRXNNULN-UHFFFAOYSA-N
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Description

“4-(2,3-Difluorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (2,3-difluorophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The InChI code for “4-(2,3-Difluorobenzoyl)isoquinoline” is 1S/C16H9F2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H . The InChI key is JODGXSJRXNNULN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Synthesis of Diarylhexahydrobenzo[f]isoquinoline : A novel synthesis method using boron trifluoride etherate for 6,10b-diarylhexahydrobenzo[f]isoquinoline is reported. This process involves a series of chemical transformations including ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010).

  • Heterocyclization Reactions : The interaction of substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones leads to the formation of complex heterocyclic structures (Bannikova et al., 2005).

  • Dual Fluorescence in Isoquinolinone Derivatives : A study on the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ) reveals its dual fluorescence emission, dependent on solvent type. This behavior is due to the presence of two valence tautomers, making such molecules suitable for sensors and optoelectronic applications (Craig et al., 2009).

  • Synthesis of Fused Isoquinolines : The synthesis of previously unknown 3-arylamino-1,2-dihydro-1-isoquinolones through condensation reactions and subsequent transformations into spiro compounds has been detailed. These structures were confirmed through various spectroscopic methods (Kucherenko et al., 2004).

  • Cycloaddition Reactions for Isoquinoline Derivatives : A study describes the gold(I)-catalyzed intramolecular [4+2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes, leading to the formation of 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. These products could be easily transformed into benzo[f]isoquinolin-1-ols under mild conditions (Zhong et al., 2020).

  • Isoquinolone Synthesis by SNAr Reaction : A versatile route to isoquinolones through SNAr reaction of 2-chlorobenzonitriles with β-ketoesters followed by cyclization in acid is presented. This process also enables the creation of imidazo[4,5-h]isoquinolin-9-ones, a new class of kinase inhibitor (Snow et al., 2002).

  • Metalation and Nucleophilic Addition in Isoquinoline Synthesis : Research demonstrates the use of organolithium reagents in the metalation and nucleophilic addition reactions of N-phenethylimides, leading to the formation of various isoquinoline derivatives. This approach offers efficient preparation of a range of isoquinoline alkaloids (Collado et al., 1997).

properties

IUPAC Name

(2,3-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODGXSJRXNNULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253223
Record name (2,3-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Difluorobenzoyl)isoquinoline

CAS RN

1187166-70-6
Record name (2,3-Difluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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